molecular formula C9H19NO3 B2683670 2-(Diethoxymethyl)morpholine CAS No. 2228450-66-4

2-(Diethoxymethyl)morpholine

Cat. No.: B2683670
CAS No.: 2228450-66-4
M. Wt: 189.255
InChI Key: WJDALEPXSNHTNJ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)morpholine is a cyclic tertiary amine with the empirical formula C10H21NO2. It is commonly used as a versatile solvent and reagent in various industries such as pharmaceuticals, agrochemicals, and polymer synthesis. This compound was first synthesized by Bartlett and Wilen in 1955 via alkylation of morpholine with diethyl sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)morpholine typically involves the alkylation of morpholine with diethyl sulfate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(Diethoxymethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals.

    Industry: Applied in the production of agrochemicals and polymers.

Comparison with Similar Compounds

    Morpholine: A simpler analog with the empirical formula C4H9NO.

    N-Methylmorpholine: Another analog where the nitrogen atom is substituted with a methyl group instead of ethoxy groups.

Uniqueness: 2-(Diethoxymethyl)morpholine is unique due to its ethoxy groups, which enhance its solubility and reactivity compared to simpler morpholine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Biological Activity

2-(Diethoxymethyl)morpholine, a morpholine derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to its interactions with various biological targets. Here, we explore its biological activity through a detailed examination of relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • CAS Number : 2228450-66-4
  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Research indicates that compounds with morpholine structures often exhibit significant effects on enzyme inhibition and receptor modulation. Specifically, the diethoxymethyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Anticancer Activity

A study published in ResearchGate highlighted the anticancer properties of morpholine derivatives, including this compound. The compound was evaluated for its ability to bind DNA and inhibit cancer cell proliferation. The results indicated that it exhibited notable cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, research has shown that this compound possesses antimicrobial activity. The compound was tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Method : MTT assay was performed on HeLa and MCF-7 cells.
    • Results : The compound showed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant anticancer potential.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy of the compound.
    • Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition measured at 15 mm for S. aureus and 12 mm for E. coli, confirming antimicrobial activity.

Data Table: Biological Activity Summary

Activity TypeTest MethodTarget Organism/Cell LineIC50 / Zone of Inhibition
AnticancerMTT AssayHeLa15 µM
MCF-720 µM
AntimicrobialDisk DiffusionStaphylococcus aureus15 mm
Escherichia coli12 mm

Properties

IUPAC Name

2-(diethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDALEPXSNHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNCCO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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